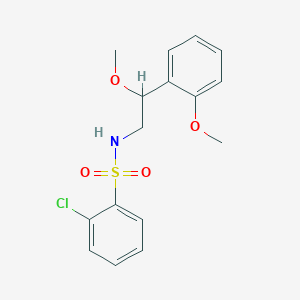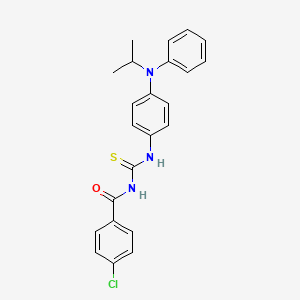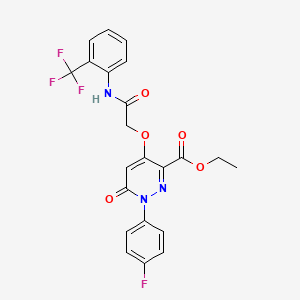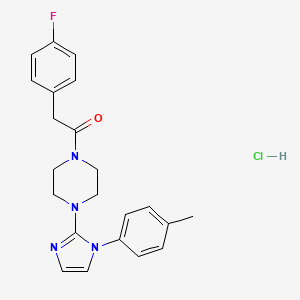
2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is an organic compound with the molecular formula C16H18ClNO4S and a molecular weight of 355.83. It is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The synthesis of this compound involves various steps. For instance, the synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide involves a suspension of sulfanilamide in acetone, to which K2CO3 and 2-chloroacetyl chloride are added . The reaction mixture is stirred at 0 °C for 1 hour and then left to cool at room temperature .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a benzenesulfonamide group, two methoxy groups, and a chloro group.Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its functional groups. For instance, it can participate in the synthesis of new aryl thiazolone–benzenesulfonamides, which have been studied for their carbonic anhydrase IX inhibitory effect .Applications De Recherche Scientifique
Herbicide Metabolism and Selectivity : Benzenesulfonamide derivatives have been studied for their role in the selective action of herbicides such as chlorsulfuron. The selectivity is attributed to the ability of certain crops to metabolize the herbicide into inactive forms, highlighting the biological basis for herbicide selectivity in cereals (Sweetser, Schow, & Hutchison, 1982).
Pharmacological Applications : Studies on endothelin receptor antagonists like bosentan, which shares a similar benzenesulfonamide backbone, have shown potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This underscores the therapeutic potential of benzenesulfonamide derivatives in vascular disorders (Zuccarello et al., 1996).
Cognitive Enhancements : Benzenesulfonamide derivatives have also been investigated for their cognitive-enhancing properties, as seen in studies on 5-HT6 receptor antagonists. These compounds demonstrate potential in improving cognitive deficits associated with aging and neurological diseases (Hirst et al., 2006).
Soil Microorganism Degradation : The degradation of chlorsulfuron by soil microorganisms, which involves benzenesulfonamide derivatives, illustrates the environmental and agricultural implications of these compounds. This research emphasizes the role of microbial and chemical processes in herbicide breakdown in soil (Joshi, Brown, & Romesser, 1985).
Mécanisme D'action
While the exact mechanism of action of this compound is not clear, it is known that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase IX, which is overexpressed in many solid tumors . Therefore, selective inhibition of this enzyme can be a useful target for discovering novel antiproliferative agents .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential as a therapeutic agent, particularly in the context of cancer treatment. Its role as an inhibitor of carbonic anhydrase IX is particularly promising, and further studies could focus on optimizing its structure for increased potency and selectivity .
Propriétés
IUPAC Name |
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-21-14-9-5-3-7-12(14)15(22-2)11-18-23(19,20)16-10-6-4-8-13(16)17/h3-10,15,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDLJMBGFPZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2861594.png)



![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)


![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)